N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-7-3-5-16-4-1-2-6-18(16)19)25-15-14-24-20-8-9-21(28-27-20)26-17-10-12-23-13-11-17/h1-13H,14-15H2,(H,24,27)(H,25,29)(H,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQCFYQKJCSVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Coupling with Naphthamide: The final step involves coupling the pyridazine-pyridine intermediate with a naphthamide derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs from Patent Literature
The evidence highlights structurally related compounds, primarily from patent filings (2019–2024), which share heterocyclic cores and substituent patterns. Key comparisons include:
2.1.1 Quinoline-Based Analogs
- N-(3-Cyano-4-(pyridin-4-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Core Structure: Quinoline instead of pyridazine. Substituents: A cyano group at position 3, tetrahydrofuran-3-yloxy at position 7, and a piperidin-4-ylidene acetamide side chain. Implications: The quinoline core may confer stronger π-π stacking interactions in hydrophobic binding pockets compared to pyridazine.
2.1.2 Pyrimidine-Based Analogs
- N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (): Core Structure: Pyrimidine with a phenoxy linkage. Substituents: A 4-methylpiperazinyl group and isopropyl acetamide. Implications: The pyrimidine core is smaller and more rigid than pyridazine, possibly favoring ATP-binding sites in kinases. The 4-methylpiperazinyl group may improve solubility and metabolic stability .
2.1.3 Sulfamoyl-Containing Analogs
- N-(4-(N-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide (): Core Structure: Pyridazine with a sulfamoylphenylacetamide group. Substituents: Sulfamoyl bridge and pyridin-2-ylamino substitution. The pyridin-2-ylamino substituent may alter binding orientation compared to the pyridin-4-ylamino group in the target compound .
Key Structural and Functional Differences
Research Findings and Implications
- Solubility : The target compound’s 1-naphthamide group likely reduces aqueous solubility compared to tetrahydrofuran- or piperazinyl-substituted analogs, which could limit bioavailability .
- Binding Interactions: The pyridin-4-ylamino group in the target compound may mimic adenine in ATP-binding pockets, similar to kinase inhibitors like imatinib. However, pyrimidine-based analogs () might exhibit stronger ATP-competitive binding due to their smaller size .
- Synthetic Complexity: The ethylamino linker in the target compound simplifies synthesis compared to sulfamoyl-containing analogs (), which require additional steps for sulfonamide formation .
Biological Activity
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H17FN6O
- Molecular Weight : Approximately 328.37 g/mol
- Functional Groups : Includes pyridazine, pyridine, and naphthalene moieties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of tyrosine kinases, which are crucial in various signaling pathways related to cancer and inflammation.
- Cytokine Modulation : It may modulate the production of pro-inflammatory cytokines, thereby influencing immune responses.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives related to this compound can inhibit cell proliferation in various cancer cell lines, showing IC50 values in the low micromolar range against breast and lung cancer cells.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to inhibit cytokine signaling pathways. Notably, it has been associated with the modulation of IL-12 and IL-23, which play critical roles in inflammatory responses.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Case Study 1: Inhibition of Tyrosine Kinases
Objective : Evaluate the efficacy of this compound in inhibiting TYK2.
Findings : The compound exhibited potent inhibition of TYK2 activity, leading to a significant reduction in pro-inflammatory cytokines in cellular models.
Case Study 2: Anticancer Properties
Objective : Investigate the anticancer effects against breast and lung cancer cells.
Findings : The compound inhibited proliferation in various cancer cell lines with IC50 values indicating strong antitumor potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
